N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13450529
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide -](/images/structure/VC13450529.png)
Specification
Molecular Formula | C10H20N2O2 |
---|---|
Molecular Weight | 200.28 g/mol |
IUPAC Name | N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(14)11-8-10-4-2-3-5-12(10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14) |
Standard InChI Key | SHQXSKKYZOVGRU-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1CCCCN1CCO |
Canonical SMILES | CC(=O)NCC1CCCCN1CCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (IUPAC name: N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}acetamide) has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 226.31 g/mol. Its structure comprises a piperidine ring substituted at the 1-position with a hydroxyethyl group (-CH₂CH₂OH) and at the 2-position with an acetamide-linked methyl group (-CH₂NHC(O)CH₃) .
Stereochemical Considerations
The compound’s stereochemistry is influenced by the chiral center at the 2-position of the piperidine ring. Enantiomer-specific synthesis methods, such as asymmetric hydrogenation or resolution techniques, are critical for producing optically pure forms, which may exhibit distinct biological activities .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Piperidine Functionalization: A piperidine precursor (e.g., 2-pyridineethanol) undergoes hydrogenation using noble metal catalysts (e.g., ruthenium dioxide) to form the saturated piperidine ring .
-
Hydroxyethyl Introduction: The hydroxyethyl group is introduced via nucleophilic substitution or reductive amination, often employing ethylene oxide or 2-chloroethanol .
-
Acetamide Formation: The methyl group at the 2-position is acylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
Key Reaction Conditions:
-
Temperature: 90–120°C
-
Pressure: 500–1,000 psig (for hydrogenation)
Industrial Scalability
Continuous flow reactors are preferred for large-scale production due to enhanced efficiency and reduced byproduct formation (e.g., N-methylated derivatives) . A representative yield of 85–92% has been reported for analogous compounds under optimized conditions.
Physicochemical Properties
Physical State and Solubility
-
State: White to off-white crystalline solid
-
Melting Point: ~120–125°C (extrapolated from analogs)
-
Solubility: Highly soluble in polar solvents (water, ethanol, DMSO) due to hydrophilic hydroxyethyl and acetamide groups .
Spectroscopic Data
-
IR (KBr): ν = 3,300 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O stretch).
-
¹H NMR (400 MHz, D₂O): δ 1.45–1.70 (m, piperidine CH₂), 2.05 (s, CH₃CO), 3.20–3.50 (m, N-CH₂ and O-CH₂) .
Comparative Analysis with Structural Analogs
Industrial and Research Applications
Pharmaceutical Development
The compound serves as an intermediate in synthesizing muscarinic receptor antagonists for neurological disorders (e.g., Alzheimer’s disease) . Its hydroxyethyl group enhances blood-brain barrier permeability, a critical factor in CNS drug design.
Agrochemical Uses
Piperidine-acetamide derivatives are explored as herbicides and insecticides, leveraging their ability to disrupt microbial cell membranes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume